molecular formula C16H22O B11874083 (-)-5-Cyclohexyl-1-indanmethanol CAS No. 38032-71-2

(-)-5-Cyclohexyl-1-indanmethanol

Cat. No.: B11874083
CAS No.: 38032-71-2
M. Wt: 230.34 g/mol
InChI Key: SSDXQJLLPQJSSU-UHFFFAOYSA-N
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Description

(-)-5-Cyclohexyl-1-indanmethanol: is a chiral compound with a unique structure that includes a cyclohexyl group attached to an indan ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-5-Cyclohexyl-1-indanmethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 5-cyclohexyl-1-indanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, chiral resolution techniques may be employed to obtain the enantiomerically pure compound.

Chemical Reactions Analysis

Types of Reactions: (-)-5-Cyclohexyl-1-indanmethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: 5-Cyclohexyl-1-indanone

    Reduction: 5-Cyclohexyl-1-indane

    Substitution: 5-Cyclohexyl-1-indanyl chloride

Scientific Research Applications

Chemistry: In chemistry, (-)-5-Cyclohexyl-1-indanmethanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and catalysts.

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Its chiral nature allows for the exploration of enantioselective interactions with biological targets.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (-)-5-Cyclohexyl-1-indanmethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

    5-Cyclohexyl-1-indanone: The ketone analog of (-)-5-Cyclohexyl-1-indanmethanol.

    5-Cyclohexyl-1-indane: The fully reduced hydrocarbon analog.

    5-Cyclohexyl-1-indanyl chloride: The chloride analog obtained through substitution reactions.

Uniqueness: this compound is unique due to its chiral alcohol group, which imparts specific stereochemical properties and reactivity. This makes it distinct from its analogs and valuable for applications requiring enantioselectivity.

Properties

CAS No.

38032-71-2

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

(5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol

InChI

InChI=1S/C16H22O/c17-11-15-7-6-14-10-13(8-9-16(14)15)12-4-2-1-3-5-12/h8-10,12,15,17H,1-7,11H2

InChI Key

SSDXQJLLPQJSSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)CO

Origin of Product

United States

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